molecular formula C14H22N4O3 B10973902 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(2-methylpiperidin-1-yl)propan-1-one

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B10973902
M. Wt: 294.35 g/mol
InChI Key: VBLNONVEMMSYKL-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The alkylation of the pyrazole ring with a suitable alkyl halide can introduce the propanone moiety.

    Piperidino Substitution: The final step involves the substitution of the alkyl halide with 2-methylpiperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new therapeutic agents.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitro group.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE: Lacks the piperidino group, which may affect its biological activity.

    3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE: Lacks the nitro group, which may reduce its potential as an antimicrobial agent.

Uniqueness

The presence of both the nitro and piperidino groups in 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE makes it unique compared to its analogs

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H22N4O3/c1-10-6-4-5-8-16(10)13(19)7-9-17-12(3)14(18(20)21)11(2)15-17/h10H,4-9H2,1-3H3

InChI Key

VBLNONVEMMSYKL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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